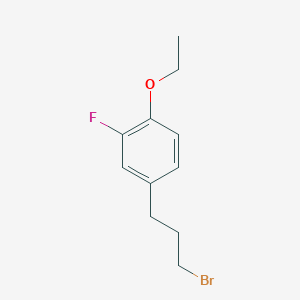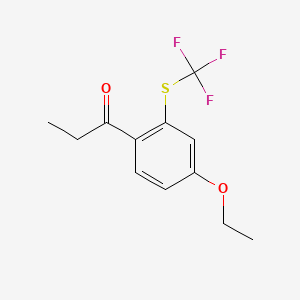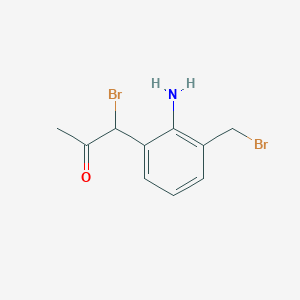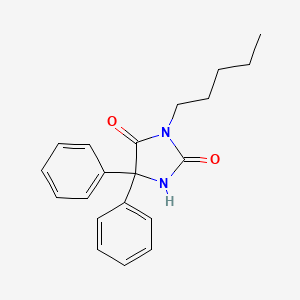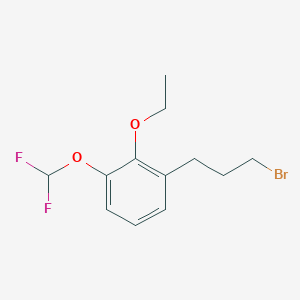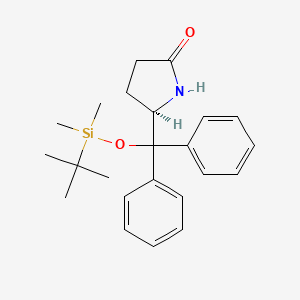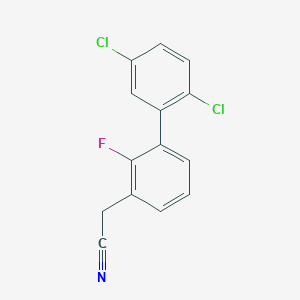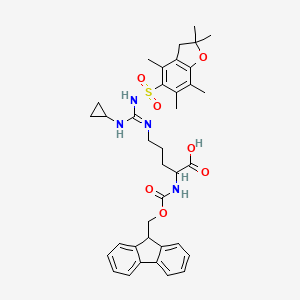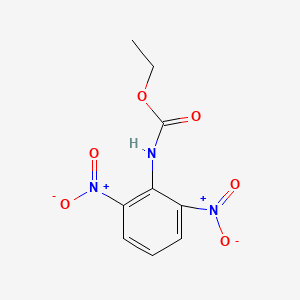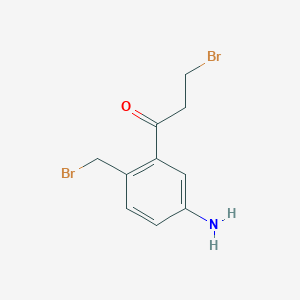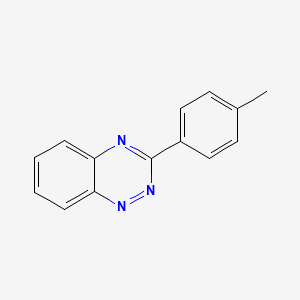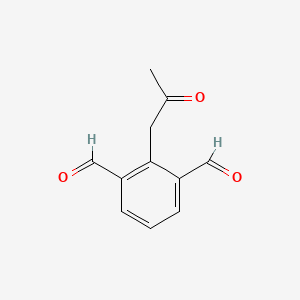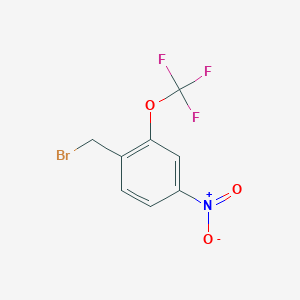
1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene is an organic compound that features a bromomethyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-nitro-2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 1-(Aminomethyl)-4-nitro-2-(trifluoromethoxy)benzene.
Oxidation: Formation of 4-nitro-2-(trifluoromethoxy)benzoic acid.
科学的研究の応用
1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Medicine: Research into its potential as a precursor for drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Reduction: The nitro group undergoes a series of electron transfer reactions, ultimately being converted to an amino group.
Oxidation: The bromomethyl group is oxidized through the addition of oxygen atoms, leading to the formation of a carboxylic acid.
類似化合物との比較
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-2-(difluoromethyl)benzene
Comparison: 1-(Bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination of electron-withdrawing groups significantly affects the compound’s reactivity and properties.
特性
分子式 |
C8H5BrF3NO3 |
|---|---|
分子量 |
300.03 g/mol |
IUPAC名 |
1-(bromomethyl)-4-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-1-2-6(13(14)15)3-7(5)16-8(10,11)12/h1-3H,4H2 |
InChIキー |
PYZNSSYZRZGCKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


